N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-3,5-6,9,11H,4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFIUEFUDMCXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the formation of the nicotinamide derivative. This process typically requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions .
Another approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core. This intermediate can then be further functionalized to obtain the desired nicotinamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
- N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
Uniqueness
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is unique due to its specific structural features and the presence of the nicotinamide moiety, which may confer distinct biological activities compared to other similar compounds. Its unique structure makes it a valuable candidate for further research and development in various scientific fields .
Biological Activity
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core linked to a nicotinamide moiety. Its molecular formula is with a molecular weight of 231.25 g/mol. The structure allows for diverse interactions with biological systems, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 2034333-82-7 |
This compound exhibits significant biological activity primarily through its role as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV). By binding to the viral core protein, it inhibits the assembly of viral particles and subsequently reduces HBV replication.
Key Mechanisms:
- Inhibition of Viral Assembly : The compound prevents the proper assembly of HBV by interacting with its core protein.
- Enzyme Inhibition : Ongoing research indicates potential interactions with various enzymes involved in cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research has shown that this compound possesses antiviral properties and may also exhibit anticancer activity.
Antiviral Activity
The compound has been identified as a promising candidate for treating HBV infections. In vitro studies demonstrated significant inhibition of HBV replication at low micromolar concentrations.
Anticancer Activity
Recent studies suggest that this compound may also have anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Studies
-
Antiviral Efficacy Against HBV :
- A study demonstrated that this compound significantly reduced HBV DNA levels in infected cell lines.
- IC50 values indicated effective inhibition at concentrations below 10 µM.
-
Potential in Cancer Therapy :
- In vitro assays using human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibits dose-dependent cytotoxicity.
- Mechanistic studies suggested that it may activate apoptotic pathways while inhibiting cell cycle progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
